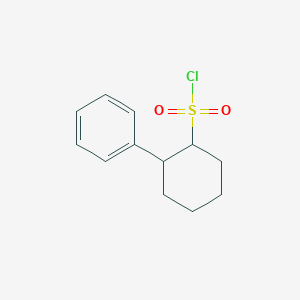

2-Phenylcyclohexane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15ClO2S |

|---|---|

Molecular Weight |

258.76 g/mol |

IUPAC Name |

2-phenylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C12H15ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |

InChI Key |

RJCAPJKKRJGVKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylcyclohexane 1 Sulfonyl Chloride

Direct Sulfonylation Approaches

Direct sulfonylation methods aim to introduce the sulfonyl chloride group onto the phenylcyclohexane (B48628) scaffold in a single transformation. These approaches are often favored for their efficiency and atom economy.

Chlorosulfonic Acid-Mediated Syntheses of Cyclohexane (B81311) Derivatives

The direct chlorosulfonation of hydrocarbons using chlorosulfonic acid (ClSO₃H) is a well-established method for preparing sulfonyl chlorides. pageplace.delsu.edu This reaction typically proceeds via electrophilic aromatic substitution when an aromatic ring is present. For 2-phenylcyclohexane, the reaction is expected to favor substitution on the activated phenyl ring. However, reactions on the saturated cyclohexane ring can also occur, generally through a free-radical mechanism, though this is less common and often requires specific conditions.

When phenylcyclohexane is treated with chlorosulfonic acid, the electrophile is believed to be SO₂Cl⁺, generated from the auto-dissociation of the acid. stackexchange.com The reaction with the aromatic ring leads to the formation of (phenylcyclohexyl)benzenesulfonyl chloride isomers. To obtain the target 2-phenylcyclohexane-1-sulfonyl chloride, the sulfonylation would need to occur on the C-1 position of the cyclohexane ring, which is a less conventional outcome compared to aromatic substitution. The process generally involves adding the substrate to an excess of cold chlorosulfonic acid, followed by heating to complete the reaction. orgsyn.org The product is then isolated by carefully pouring the reaction mixture onto ice. orgsyn.org

Table 1: Representative Conditions for Chlorosulfonation

| Substrate Analogue | Reagent | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Acetanilide | Chlorosulfonic Acid | 1 : 5 | 15, then 60 | ~2.5 | 77-81 |

| Amide Substrate | Chlorosulfonic Acid | 1 : 8.2 | -10 to 60 | 6 | 40 |

Note: Data is based on analogous reactions with different substrates and serves as a general representation of the methodology. orgsyn.orgrsc.org

Oxidative Chlorosulfonation of Precursors

Oxidative chlorosulfonation provides a direct route to sulfonyl chlorides from sulfur-containing precursors, most commonly thiols (mercaptans) or disulfides. organic-chemistry.org For the synthesis of 2-phenylcyclohexane-1-sulfonyl chloride, the logical precursor would be 2-phenylcyclohexane-1-thiol. This method involves the simultaneous oxidation of the sulfur atom and chlorination to form the -SO₂Cl group.

A variety of reagents have been developed for this transformation to avoid the use of gaseous chlorine, which can be hazardous. organic-chemistry.orglookchem.com These include aqueous solutions of sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). rsc.orglookchem.comorganic-chemistry.org The reaction is typically carried out in a biphasic system or in solvents like acetic acid at low temperatures. rsc.orglookchem.com For instance, a common procedure involves adding bleach to a mixture of the thiol in a solvent like dichloromethane (B109758) and hydrochloric acid at temperatures below -5 °C. rsc.org

Table 2: Reagents for Oxidative Chlorosulfonation of Thiols

| Reagent System | Substrate Type | Solvent | Key Features |

| Sodium Hypochlorite (Bleach)/HCl | Thiols, S-Alkyl Isothiourea Salts | Dichloromethane/Water | Economic, suitable for large scale |

| Sodium Chlorite (NaClO₂)/HCl | Thiols, Disulfides, Thioacetates | Acetonitrile | Safe, environmentally benign |

| N-Chlorosuccinimide (NCS)/HCl | Thiols | Acetonitrile or Dichloromethane | Mild conditions, good yields |

| H₂O₂/ZrCl₄ | Thiols, Disulfides | Acetonitrile | Mild, avoids harsh reagents |

This table summarizes various reagent systems reported for the oxidative chlorosulfonation of sulfur-containing precursors. organic-chemistry.orgorganic-chemistry.org

Multistep Synthetic Routes to 2-Phenylcyclohexane-1-sulfonyl Chloride

Multistep syntheses offer greater control over regiochemistry and are often necessary when direct methods are not feasible or lead to mixtures of isomers. These routes typically build the sulfonyl chloride functionality from other chemical groups.

Conversion from Corresponding Sulfonic Acids and Salts

One of the most common and reliable methods for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acid or its salt. researchgate.net The synthesis of 2-phenylcyclohexane-1-sulfonyl chloride via this route would begin with the preparation of 2-phenylcyclohexanesulfonic acid or a salt such as sodium 2-phenylcyclohexanesulfonate.

The sulfonic acid can then be converted to the sulfonyl chloride using a variety of chlorinating agents. Standard reagents for this transformation include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). researchgate.net These reactions typically proceed under anhydrous conditions and may require heating. The choice of reagent can depend on the stability of the substrate and the desired purity of the final product.

Sodium sulfinates (RSO₂Na) are versatile intermediates in organosulfur chemistry. nih.gov They can be prepared by the reduction of sulfonyl chlorides, for example, with sodium sulfite (B76179) (Na₂SO₃). nih.gov While this may seem like a circular route, the use of sulfinates is valuable in broader synthetic contexts where they can be generated from other precursors. Sodium sulfinates serve as building blocks for various sulfur-containing compounds, including sulfones and thiosulfonates. nih.govresearchgate.net The conversion of a sodium sulfinate to a sulfonyl chloride is an oxidative chlorination step, conceptually similar to the methods described in section 2.1.2 but starting from a different oxidation state of sulfur.

Sandmeyer-Type Transformations in Sulfonyl Chloride Synthesis

The Sandmeyer reaction is a powerful tool for the transformation of an amino group on an aromatic or, less commonly, an aliphatic ring into a wide range of functional groups via a diazonium salt intermediate. nih.gov To synthesize 2-phenylcyclohexane-1-sulfonyl chloride using this method, the starting material would be 2-phenylcyclohexylamine.

The process involves two main steps:

Diazotization: The primary amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form the corresponding diazonium salt (2-phenylcyclohexane-1-diazonium chloride).

Sulfonyl Chloride Formation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) saturated in a suitable solvent (like acetic acid) with a copper(I) chloride (CuCl) catalyst. nih.gov The diazonium group is replaced by the -SO₂Cl group, with the evolution of nitrogen gas.

Modern variations of this reaction address the challenges of handling gaseous SO₂ by using stable SO₂ surrogates. nih.govorganic-chemistry.org A notable example is DABSO (the adduct of DABCO and sulfur dioxide), which releases SO₂ under the reaction conditions. organic-chemistry.orgorganic-chemistry.org This Sandmeyer-type chlorosulfonylation is known for its reliability and applicability to a wide range of amine precursors, offering a robust pathway to the corresponding sulfonyl chlorides. nih.gov

Table 3: Key Steps and Reagents in Sandmeyer-Type Sulfonylation

| Step | Reagents | Catalyst | Temperature (°C) | Key Intermediate |

| Diazotization | NaNO₂, aq. HCl | - | 0-5 | Diazonium Salt |

| Chlorosulfonylation (Classic) | SO₂, HCl | CuCl | < 5 | Aryl Radical |

| Chlorosulfonylation (Modern) | DABSO, t-BuONO, HCl | CuCl₂ | Room Temp. to 75 | Diazonium Salt (in situ) |

This table outlines the typical reagents and conditions for the classical and modern Sandmeyer-type synthesis of sulfonyl chlorides. nih.govnih.gov

Derivatization from Isothiourea Salts

The initial step typically involves the reaction of a 2-phenylcyclohexyl halide, such as 1-bromo-2-phenylcyclohexane, with thiourea. wikipedia.org This nucleophilic substitution reaction readily forms the corresponding S-(2-phenylcyclohexyl)isothiouronium salt. These salts are generally stable, crystalline solids that can be easily handled and purified. rsc.org

The subsequent and crucial step is the conversion of the isothiourea salt into 2-phenylcyclohexane-1-sulfonyl chloride. This transformation is accomplished through oxidative chlorosulfonation. Several reagent systems have been developed for this purpose, offering mild reaction conditions and good to excellent yields for a variety of substrates. google.comorganic-chemistry.org One of the most effective methods employs N-chlorosuccinimide (NCS) in the presence of an acid, such as hydrochloric acid (HCl). rsc.orgorganic-chemistry.org This system generates the reactive chlorine species in situ, which facilitates the oxidation of the sulfur center and subsequent formation of the sulfonyl chloride.

The reaction proceeds smoothly under controlled temperature conditions, often starting at low temperatures to manage the exothermic nature of the oxidation. orgsyn.org The use of odorless and easy-to-handle isothiourea salts circumvents the issues associated with the malodorous thiols that are often used as precursors for sulfonyl chlorides. nih.gov Furthermore, the byproducts of the reaction, such as succinimide, are often water-soluble, which can simplify the purification of the final product. rsc.orgorganic-chemistry.org

Below is a representative table detailing the reagents and conditions for the synthesis of a sulfonyl chloride from an S-alkylisothiourea salt, adapted for the synthesis of 2-phenylcyclohexane-1-sulfonyl chloride.

| Step | Reactants | Reagents | Solvent | Reaction Conditions | Product |

| 1 | 1-Bromo-2-phenylcyclohexane, Thiourea | - | Ethanol | Reflux | S-(2-Phenylcyclohexyl)isothiouronium bromide |

| 2 | S-(2-Phenylcyclohexyl)isothiouronium bromide | N-Chlorosuccinimide (NCS), Hydrochloric acid (HCl) | Acetonitrile/Water | 0 °C to room temperature | 2-Phenylcyclohexane-1-sulfonyl chloride |

Reactivity and Mechanistic Insights of 2 Phenylcyclohexane 1 Sulfonyl Chloride

Radical-Mediated Transformations

Beyond classical nucleophilic substitutions, sulfonyl chlorides can be precursors to sulfonyl radicals. These highly reactive intermediates can participate in a range of transformations, enabling the formation of carbon-sulfur bonds through non-ionic pathways. researchgate.net

Recent advancements in organic synthesis have utilized sulfonyl chlorides for site-selective C-H functionalization. nih.gov Through photoredox catalysis, visible light can be used to induce a single-electron reduction of 2-Phenylcyclohexane-1-sulfonyl chloride. researchgate.net This process generates a 2-phenylcyclohexylsulfonyl radical and a chloride anion. The resulting sulfonyl radical is a versatile intermediate capable of abstracting a hydrogen atom from a C-H bond or adding across a double bond, leading to the formation of new C-S bonds in a site-selective manner. nih.govdigitellinc.com This strategy allows for the direct installation of a sulfonyl group onto an unactivated carbon center, providing a powerful tool for late-stage functionalization of complex molecules. rsc.orgscribd.com

The sulfonyl radicals generated from 2-Phenylcyclohexane-1-sulfonyl chloride can also be employed in annulation reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn In a typical cascade, the sulfonyl radical first adds to the unsaturated system. The resulting carbon-centered radical can then undergo an intramolecular cyclization onto another part of the molecule, forming a new ring structure. rsc.org This radical cascade cyclization is an efficient method for constructing complex cyclic and polycyclic skeletons containing a sulfonyl group. rsc.orgrsc.org The regioselectivity of these reactions is a key aspect, with the initial radical addition and subsequent cyclization steps often proceeding with high control. rsc.org

Ionic Reaction Pathways

In the presence of a strong, non-nucleophilic base like triethylamine, sulfonyl chlorides that possess an α-hydrogen can undergo an elimination reaction (E2 mechanism) to form highly reactive intermediates known as sulfenes. researchgate.netyoutube.com 2-Phenylcyclohexane-1-sulfonyl chloride, having a hydrogen atom at the carbon adjacent to the sulfonyl group, can follow this pathway.

The sulfene (B1252967) intermediate (2-phenylcyclohexylidene)methanethione S,S-dioxide is characterized by a sulfur-carbon double bond and is highly electrophilic. It can be trapped in situ by various nucleophiles or participate in cycloaddition reactions. For example, sulfenes can react with enamines or other electron-rich species in [2+2] cycloadditions to form four-membered thietane (B1214591) S,S-dioxide rings. magtech.com.cn This pathway represents an alternative ionic mechanism for sulfonyl chlorides, distinct from direct nucleophilic substitution at the sulfur atom, and provides access to different classes of sulfur-containing heterocyclic compounds. researchgate.net

Reactions with Diverse Substrates

Based on the general reactivity of sulfonyl chlorides, 2-Phenylcyclohexane-1-sulfonyl chloride would be expected to react with various unsaturated and electron-rich substrates.

Unsaturated Hydrocarbons (Alkenes, Alkynes)

Sulfonyl chlorides can undergo addition reactions with alkenes and alkynes, often initiated by radicals or transition metals. These reactions, such as hydrosulfonylation, can lead to the formation of vinyl sulfones or other sulfur-containing adducts. The specific conditions (e.g., catalyst, initiator, solvent) would be critical in determining the outcome and regioselectivity of such reactions. However, no specific examples involving 2-Phenylcyclohexane-1-sulfonyl chloride have been reported.

(Hetero)aromatic Systems

The reaction of sulfonyl chlorides with aromatic and heteroaromatic compounds typically proceeds via Friedel-Crafts-type sulfonylation, catalyzed by a Lewis acid. This reaction results in the formation of a sulfone by attaching the sulfonyl group to the aromatic ring. The success of this reaction would depend on the reactivity of the (hetero)aromatic substrate and the reaction conditions. Again, no literature specifically describes the sulfonylation of any (hetero)aromatic system using 2-Phenylcyclohexane-1-sulfonyl chloride.

Imines and Carbonyl Compounds

Sulfonyl chlorides can react with imines to form N-sulfonylated products. In some cases, this can be followed by cyclization or rearrangement reactions. The reaction with carbonyl compounds is less common but can occur under specific conditions, potentially involving enolates or other activated forms of the carbonyl group. There is no specific data available on the reactions of 2-Phenylcyclohexane-1-sulfonyl chloride with these functional groups.

Hydrolysis and Related Dechlorosulfonylation Processes

Hydrolysis of sulfonyl chlorides to the corresponding sulfonic acids is a well-known process. The kinetics and mechanism of this reaction have been studied for many sulfonyl chlorides, particularly aromatic ones. The reaction typically proceeds via a nucleophilic attack of water on the sulfur atom. The rate of hydrolysis can be influenced by factors such as pH, solvent, and the electronic and steric nature of the substituent attached to the sulfonyl group. Dechlorosulfonylation, the removal of the -SO2Cl group, is a less common process but can occur under specific reductive or basic conditions. No kinetic or mechanistic studies concerning the hydrolysis or dechlorosulfonylation of 2-Phenylcyclohexane-1-sulfonyl chloride have been found.

Investigation of Reaction Kinetics and Thermodynamics

A thorough investigation of reaction kinetics and thermodynamics would require experimental data, which is currently unavailable for 2-Phenylcyclohexane-1-sulfonyl chloride. Such studies would involve measuring reaction rates under various conditions to determine rate laws, activation parameters (enthalpy and entropy of activation), and equilibrium constants. This information would be invaluable for understanding the reaction mechanisms and predicting the compound's behavior.

Applications of 2 Phenylcyclohexane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Strategic Reagent in the Construction of Sulfur-Containing Organic Scaffolds

Sulfur-containing functional groups are integral components of a vast array of pharmaceuticals and natural products. nih.govresearchgate.net Sulfonyl chlorides, such as 2-phenylcyclohexane-1-sulfonyl chloride, are key building blocks in the synthesis of these important scaffolds. nih.govscispace.com The reactivity of the sulfonyl chloride group allows for the facile introduction of the sulfonyl moiety into various organic molecules, leading to the formation of diverse sulfur-containing structures. These scaffolds, including sulfonamides, thioethers, and sulfones, are prevalent in numerous FDA-approved drugs. nih.govbenthamscience.com

The construction of these scaffolds often involves the reaction of a sulfonyl chloride with an appropriate nucleophile. For instance, the reaction with amines or their equivalents is a conventional and widely used method for the synthesis of sulfonamides. nih.gov Similarly, reactions with thiols or other sulfur nucleophiles can lead to the formation of thiosulfonates and disulfides, which are themselves valuable intermediates in organic synthesis. The phenylcyclohexyl group of 2-phenylcyclohexane-1-sulfonyl chloride can influence the reactivity and selectivity of these reactions, potentially offering advantages in the synthesis of specific target molecules.

Table 1: Key Sulfur-Containing Scaffolds Synthesized from Sulfonyl Chlorides

| Scaffold | General Structure | Importance |

|---|---|---|

| Sulfonamides | R-SO₂-NR'R'' | Found in a wide range of therapeutics, including antibiotics and diuretics. nih.govbenthamscience.com |

| Thioethers (Sulfides) | R-S-R' | Common structural motif in pharmaceuticals and natural products. nih.gov |

| Sulfones | R-SO₂-R' | Prevalent in various drug classes, including anti-cancer and anti-inflammatory agents. benthamscience.comnih.gov |

| Thiosulfonates | R-SO₂-S-R' | Useful as sulfenylating agents and possess biological activities. uantwerpen.beresearchgate.net |

Precursor for Complex Sulfonyl-Functionalized Molecules

The sulfonyl group is a critical pharmacophore in a multitude of therapeutic agents. nih.gov 2-Phenylcyclohexane-1-sulfonyl chloride acts as a precursor for introducing the phenylcyclohexylsulfonyl moiety into more complex molecular frameworks. This functionalization can significantly impact the biological activity and physicochemical properties of the resulting molecules. The synthesis of complex sulfonyl-functionalized molecules often involves multi-step reaction sequences where the sulfonyl chloride is a key starting material or intermediate.

For example, the sulfonyl chloride can be converted into a variety of other sulfur-containing functional groups, which can then be further elaborated. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates. The incorporation of the bulky and lipophilic phenylcyclohexyl group can influence factors such as protein-ligand binding, membrane permeability, and metabolic stability.

Role in the Synthesis of Thiosulfonates, Sulfides, and Sulfones

2-Phenylcyclohexane-1-sulfonyl chloride is a valuable reagent for the synthesis of thiosulfonates, sulfides, and sulfones, which are important classes of organosulfur compounds. nih.govbenthamscience.com

Thiosulfonates: These compounds can be synthesized through the reaction of sulfonyl chlorides with thiols. uantwerpen.be Thiosulfonates are not only interesting for their own biological activities but also serve as versatile intermediates in organic synthesis, acting as electrophilic sulfenylating agents. uantwerpen.beresearchgate.net

Sulfides (Thioethers): While not a direct product, sulfonyl chlorides can be used in multi-step procedures to generate sulfides. For instance, a sulfonyl chloride can be converted into a disulfide, which then undergoes further reaction to yield the corresponding sulfide. mdpi.com Various methods exist for the synthesis of sulfides, highlighting the importance of this functional group in organic chemistry. organic-chemistry.orgorgsyn.org

Sulfones: Sulfonyl chlorides are direct precursors to sulfones. The reaction of a sulfonyl chloride with a suitable carbon nucleophile, such as an organometallic reagent, can lead to the formation of a C-S bond and the generation of a sulfone. rsc.org Sulfones are a prominent feature in many biologically active molecules. nih.gov

Table 2: Synthetic Transformations Involving 2-Phenylcyclohexane-1-sulfonyl Chloride

| Target Compound Class | General Reaction | Key Features |

|---|---|---|

| Thiosulfonates | R-SO₂Cl + R'-SH → R-SO₂-S-R' | Formation of an S-S bond. uantwerpen.be |

| Sulfides | R-SO₂Cl → Intermediate → R-S-R' | Multi-step process, often involving reduction of the sulfur center. mdpi.com |

| Sulfones | R-SO₂Cl + R'-M → R-SO₂-R' | Formation of a C-SO₂ bond. rsc.org |

Utility in Stereoselective Synthesis as an Activating or Chiral Auxiliary Precursor (via related derivatives)

While 2-phenylcyclohexane-1-sulfonyl chloride itself is typically used in racemic form, its derivatives have potential applications in stereoselective synthesis. The phenylcyclohexyl group, with its inherent chirality when appropriately substituted, can serve as a chiral auxiliary. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed.

The concept involves converting the sulfonyl chloride into a derivative, such as a sulfonamide or sulfonate ester, containing a chiral center within the phenylcyclohexyl moiety. This chiral derivative can then be used to control the stereochemistry of reactions at a nearby prochiral center. For example, a chiral sulfonamide could be used to direct the asymmetric addition of a nucleophile to a carbonyl group. The bulky nature of the phenylcyclohexyl group can provide effective steric hindrance, leading to high levels of stereocontrol.

Although direct examples involving 2-phenylcyclohexane-1-sulfonyl chloride as a chiral auxiliary precursor are not extensively documented in the provided search results, the principle is well-established in organic synthesis with other chiral sulfonyl derivatives. scispace.com The potential for developing chiral auxiliaries from this scaffold remains an area of interest for synthetic chemists.

Stereochemical and Conformational Analysis of 2 Phenylcyclohexane 1 Sulfonyl Chloride

Diastereoisomerism and Enantiomerism in 2-Substituted Cyclohexane (B81311) Systems

Molecules with the same molecular formula and connectivity but different spatial arrangements of atoms are known as stereoisomers. For 2-phenylcyclohexane-1-sulfonyl chloride, which is a 1,2-disubstituted cyclohexane, two main forms of stereoisomerism are pertinent: diastereoisomerism and enantiomerism.

The relative orientation of the phenyl and sulfonyl chloride groups with respect to the plane of the cyclohexane ring defines the diastereomers, which are designated as cis or trans.

In the cis isomer , both the phenyl and sulfonyl chloride groups are on the same side of the ring.

In the trans isomer , the two groups are on opposite sides of the ring. openstax.org

These cis and trans isomers are not mirror images of each other and have different physical and chemical properties; thus, they are diastereomers.

Furthermore, the carbons to which the substituents are attached (C-1 and C-2) are chiral centers, as they are each bonded to four different groups. This chirality leads to the existence of enantiomers (non-superimposable mirror images).

The trans isomer can exist as a pair of enantiomers: (1R,2R)-2-phenylcyclohexane-1-sulfonyl chloride and (1S,2S)-2-phenylcyclohexane-1-sulfonyl chloride. These enantiomers are stable and, in principle, can be separated. libretexts.org

The cis isomer also has two chiral centers, giving rise to the (1R,2S) and (1S,2R) configurations. In the chair conformation, these two forms are non-superimposable mirror images of each other. However, they can rapidly interconvert through a process called ring flipping. This rapid equilibrium between the two enantiomeric conformations means the cis isomer typically exists as a racemic mixture that cannot be resolved into its constituent enantiomers under normal conditions. openstax.orglibretexts.org

| Isomer Type | Stereoisomers | Relationship |

| Trans | (1R,2R) and (1S,2S) | Enantiomers (Resolvable) |

| Cis | (1R,2S) and (1S,2R) | Enantiomers (Interconvert via ring flip, exists as a racemic mixture) |

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not a planar hexagon. To relieve the angle strain and torsional strain inherent in a flat ring, it adopts several non-planar, three-dimensional conformations. The most stable and predominant of these is the chair conformation .

In the chair conformation, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. This conformation has two distinct types of substituent positions:

Axial (a): Positions that are perpendicular to the general plane of the ring, pointing up or down.

Equatorial (e): Positions that are in the general plane of the ring, pointing out from the "equator".

The cyclohexane ring is conformationally dynamic, undergoing a rapid "ring flip" at room temperature. During this process, one chair conformation converts into another. In this flip, all axial positions become equatorial, and all equatorial positions become axial. youtube.com Other, higher-energy conformations like the boat and twist-boat conformations serve as intermediates in this interconversion process. However, for most substituted cyclohexanes, the equilibrium lies heavily in favor of the chair conformers.

Influence of Phenyl and Sulfonyl Chloride Substituents on Molecular Conformation

When substituents are present on the cyclohexane ring, the two chair conformers resulting from a ring flip are often not equal in energy. Bulky substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. masterorganicchemistry.com This steric hindrance, known as 1,3-diaxial interaction , occurs between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring.

The preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. wikipedia.org

| Substituent | A-Value (kcal/mol) |

| Phenyl (-C₆H₅) | ~2.8 - 3.0 |

| Methyl (-CH₃) | 1.74 |

| Isopropyl (-CH(CH₃)₂) | 2.15 |

| tert-Butyl (-C(CH₃)₃) | ~4.9 |

| Chloro (-Cl) | 0.52 |

Given the large A-value of the phenyl group and the significant bulk of the sulfonyl chloride group, the conformational equilibrium of 2-phenylcyclohexane-1-sulfonyl chloride is strongly influenced:

trans-isomer: This isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is overwhelmingly favored as it places both large groups in the spacious equatorial positions, avoiding any significant 1,3-diaxial interactions. The diaxial conformer would be highly unstable due to severe steric strain. youtube.comlibretexts.org

cis-isomer: This isomer must have one substituent in an axial position and the other in an equatorial position (a,e). Through ring flipping, it interconverts to an (e,a) conformation. The equilibrium will strongly favor the conformer where the bulkier substituent, the phenyl group, occupies the equatorial position. The sulfonyl chloride group would therefore be forced into the less favorable axial position. openstax.orgyoutube.com

Chiral Resolution Strategies for Analogous Phenylcyclohexane (B48628) Derivatives

Since the trans and cis isomers of 2-phenylcyclohexane-1-sulfonyl chloride are chiral, they exist as racemic mixtures (equal amounts of both enantiomers). Separating these enantiomers, a process known as chiral resolution , is essential for studying the properties of each individual stereoisomer. Because enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation. jackwestin.comlibretexts.org

Two common strategies for the resolution of analogous chiral compounds are:

Formation and Separation of Diastereomeric Salts: This classical method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. stackexchange.com For instance, the sulfonyl chloride could be hydrolyzed to the corresponding sulfonic acid. This racemic sulfonic acid can then be reacted with a chiral amine (e.g., (+)-brucine or a resolved 1-phenylethanamine) to form a pair of diastereomeric salts. libretexts.orgnih.gov Diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. jackwestin.com Once separated, the individual enantiomer of the sulfonic acid can be recovered by treatment with a strong acid.

Chiral Chromatography: This is a powerful and widely used modern technique for separating enantiomers. stackexchange.com The racemic mixture is passed through a chromatography column that contains a chiral stationary phase (CSP) . The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates. chemistrytalk.org This differential interaction allows for their separation and collection as individual, enantiomerically pure fractions. For derivatives of phenylcyclohexane, high-performance liquid chromatography (HPLC) with a cellulose- or amylose-based CSP is a common approach. researchgate.net

Advanced Characterization and Theoretical Studies

Spectroscopic Methodologies for Structural Determination of Analogous Compounds

Spectroscopic analysis is fundamental to the structural elucidation of complex organic molecules. For substituted cyclohexanes like 2-phenylcyclohexane-1-sulfonyl chloride, techniques such as NMR, IR, and MS provide invaluable information regarding connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry of cyclic compounds. For derivatives of phenylcyclohexane (B48628), ¹H and ¹³C NMR, along with two-dimensional techniques, allow for the assignment of the relative configuration (cis or trans) of the substituents.

The key parameters in ¹H NMR for stereochemical assignment are the chemical shifts and the scalar coupling constants (J-values). The protons attached to the carbons bearing the phenyl and sulfonyl chloride groups (H1 and H2) are of particular diagnostic importance. The magnitude of the vicinal coupling constant between these protons, ³J(H1, H2), is dependent on the dihedral angle between them, as described by the Karplus relationship. A large coupling constant (typically 8-12 Hz) indicates a diaxial relationship between the protons, characteristic of a trans isomer in a chair conformation. Conversely, a smaller coupling constant (typically 2-5 Hz) suggests an axial-equatorial or diequatorial arrangement, which is indicative of a cis isomer.

Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons that are in close proximity. ipb.pt For instance, in a cis-2-phenylcyclohexane-1-sulfonyl chloride isomer where both substituents are equatorial, a NOESY correlation would be expected between the axial proton at C1 and the axial proton at C2. The absence of such a correlation, coupled with the observation of a large diaxial coupling constant, would strongly support the assignment of a trans configuration.

Table 1: Hypothetical ¹H NMR Data for Stereochemical Assignment of 2-Phenylcyclohexane-1-sulfonyl chloride Isomers.

| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (³JH1,H2, Hz) | Inferred Relationship |

|---|---|---|---|---|

| trans | H-1 (axial) | ~3.5 | 10.5 | Diaxial |

| trans | H-2 (axial) | ~3.0 | ||

| cis | H-1 (axial) | ~3.8 | 3.2 | Axial-equatorial |

| cis | H-2 (equatorial) | ~3.3 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-phenylcyclohexane-1-sulfonyl chloride, the IR spectrum is dominated by characteristic absorptions of the sulfonyl chloride and phenyl groups. The sulfonyl chloride group (SO₂Cl) gives rise to two very strong and distinct stretching bands, typically found in the regions of 1410-1370 cm⁻¹ (asymmetric stretch) and 1204-1166 cm⁻¹ (symmetric stretch). acdlabs.com The presence of the cyclohexane (B81311) and phenyl groups is confirmed by C-H stretching vibrations; aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. acdlabs.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. Under electron impact (EI) ionization, sulfonyl chlorides can be fragile, and the molecular ion peak may be weak or absent. core.ac.uk However, the fragmentation pattern provides valuable structural clues. Common fragmentation pathways include the loss of a chlorine atom (M-Cl)⁺ and the cleavage of the C-S bond. The observation of an ion at m/z 99 (SO₂Cl⁺), exhibiting an isotopic pattern for chlorine (A+2 peak at m/z 101), can be characteristic of a sulfonyl chloride group. acdlabs.com

Table 2: Key Spectroscopic Features for Analogous Sulfonyl Chloride Compounds.

| Technique | Feature | Typical Range/Value | Assignment |

|---|---|---|---|

| IR Spectroscopy | Asymmetric S=O Stretch | 1410-1370 cm⁻¹ (Strong) | Sulfonyl Chloride (SO₂Cl) |

| Symmetric S=O Stretch | 1204-1166 cm⁻¹ (Strong) | ||

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | Often weak or absent | Parent Molecule |

| Fragment | (M-35)⁺ / (M-37)⁺ | Loss of Chlorine | |

| Fragment | m/z 99, 101 | [SO₂Cl]⁺ |

Computational Chemistry and Molecular Modeling Investigations

Theoretical methods provide deep insights into the molecular properties of 2-phenylcyclohexane-1-sulfonyl chloride that are often difficult to probe experimentally. Quantum chemical calculations can predict geometries, electronic structures, and reaction pathways with a high degree of accuracy.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with basis sets like B3LYP/6-311G+(d,p), are employed to model the electronic structure of molecules. nih.govsemanticscholar.org For 2-phenylcyclohexane-1-sulfonyl chloride, these calculations can generate a molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the sulfonyl group would represent regions of high negative potential, while the sulfur atom and the protons alpha to the electron-withdrawing groups would be areas of positive potential, indicating sites susceptible to nucleophilic attack. semanticscholar.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The energy and localization of the HOMO indicate the ability to donate electrons, while the LUMO's energy and location point to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. semanticscholar.org

The cyclohexane ring is conformationally flexible, existing primarily in a chair form that can undergo ring-flipping. For a disubstituted cyclohexane like 2-phenylcyclohexane-1-sulfonyl chloride, multiple conformers are possible, arising from the axial or equatorial positions of the two substituents in both cis and trans isomers.

Computational studies on the simpler analog, phenylcyclohexane, have shown that the equatorial conformation is more stable than the axial one. researchgate.netnih.govresearchgate.net High-level calculations (e.g., QCISD/G-311G(2df,p)) provide conformational free energy (ΔG°) values that are in excellent agreement with experimental data. nih.govresearchgate.net For 2-phenylcyclohexane-1-sulfonyl chloride, computational methods can be used to calculate the relative energies of all possible chair conformers (e.g., trans-diequatorial, trans-diaxial, cis-axial/equatorial, cis-equatorial/axial). These calculations account for steric interactions (A-values) and other non-bonded interactions, such as gauche and 1,3-diaxial interactions, to predict the most stable conformer and the equilibrium distribution at a given temperature. The trans-diequatorial conformer is generally expected to be the most stable due to the large size of both the phenyl and sulfonyl chloride groups.

Table 3: Calculated Relative Conformational Energies for Phenylcyclohexane Analogs (Illustrative Data).

| Method | Conformer | ΔH° (kcal/mol) | ΔG° (kcal/mol) |

|---|---|---|---|

| B3LYP/6-311G | Phenyl-equatorial | 0.00 (Reference) | 0.00 (Reference) |

| Phenyl-axial | +3.15 | +2.87 | |

| MP2/6-311G | Phenyl-equatorial | 0.00 (Reference) | 0.00 (Reference) |

| Phenyl-axial | +3.20 | +2.91 |

Source: Adapted from computational studies on phenylcyclohexane. researchgate.netnih.gov

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition state (TS) structures. Reactions of sulfonyl chlorides, such as nucleophilic substitution (e.g., hydrolysis or aminolysis), are of significant interest. Theoretical studies can model the reaction pathway and calculate the activation energy (ΔG‡).

For the nucleophilic substitution at the sulfur center of 2-phenylcyclohexane-1-sulfonyl chloride, DFT calculations can distinguish between different possible mechanisms, such as a concerted Sₙ2-type pathway or a stepwise addition-elimination mechanism. nih.govmdpi.com In an Sₙ2-type mechanism, the calculations would identify a single transition state with a trigonal bipyramidal geometry around the sulfur atom, where the nucleophile and the leaving group (chloride) occupy the apical positions. cdnsciencepub.comresearchgate.net By calculating the energy of this transition state relative to the reactants, the activation barrier can be determined, providing a quantitative measure of the reaction rate. This analysis can be extended to investigate how the stereochemistry of the cyclohexane ring influences the accessibility of the sulfur center and, consequently, the reaction kinetics.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful computational methodology to explore the conformational landscape of 2-Phenylcyclohexane-1-sulfonyl chloride by simulating the atomic motions of the molecule over time. This technique provides detailed insights into the relative energies of different conformers, the dynamics of their interconversion, and the statistical distribution of various molecular geometries at equilibrium.

The conformational flexibility of 2-Phenylcyclohexane-1-sulfonyl chloride is primarily dictated by the chair-boat-twist interconversions of the cyclohexane ring and the rotational freedom around the C-C and C-S bonds connecting the substituents. Due to significant steric hindrance, the chair conformation is the most stable arrangement for the cyclohexane ring. Consequently, MD simulations typically focus on the two primary chair conformers and the orientation of the phenyl and sulfonyl chloride groups as either axial (ax) or equatorial (eq).

For a comprehensive conformational sampling, a typical MD simulation protocol would involve solvating a single molecule of 2-Phenylcyclohexane-1-sulfonyl chloride in a periodic box of a suitable solvent, such as water or a non-polar organic solvent, to mimic condensed-phase conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Subsequently, the system is gradually heated to a target temperature and equilibrated under constant temperature and pressure (NPT ensemble). Finally, a production run is performed for a duration sufficient to sample all relevant conformational transitions, often on the order of nanoseconds to microseconds.

The trajectory generated from the MD simulation can be analyzed to determine the population of different conformational states. For the trans and cis isomers of 2-Phenylcyclohexane-1-sulfonyl chloride, the simulations would explore the relative stabilities of the diequatorial versus diaxial conformers (for the trans isomer) and the two axial-equatorial conformers (for the cis isomer).

Based on established principles of cyclohexane conformational analysis, it is anticipated that the phenyl group is sterically more demanding than the sulfonyl chloride group. Therefore, conformers that place the phenyl group in the equatorial position are expected to be energetically more favorable.

Hypothetical Conformational Population Analysis from MD Simulations

The following table presents hypothetical data from a simulated molecular dynamics trajectory, illustrating the expected population distribution of the major conformers for the trans and cis isomers of 2-Phenylcyclohexane-1-sulfonyl chloride.

| Isomer | Conformer Description | Phenyl Group Orientation | Sulfonyl Chloride Group Orientation | Predicted Population (%) | Relative Energy (kcal/mol) |

| trans | Diequatorial (e,e) | Equatorial | Equatorial | > 99 | 0.0 |

| trans | Diaxial (a,a) | Axial | Axial | < 1 | ~4-5 |

| cis | Axial-Equatorial (a,e) | Axial | Equatorial | ~10 | ~1.5 |

| cis | Equatorial-Axial (e,a) | Equatorial | Axial | ~90 | 0.0 |

Analysis of Key Dihedral Angles

Further analysis of the MD trajectory involves monitoring key dihedral angles to understand the rotational preferences of the substituents. For 2-Phenylcyclohexane-1-sulfonyl chloride, the C2-C1-S-Cl and C1-C2-C(ar)-C(ar) dihedral angles are of particular interest as they describe the orientation of the sulfonyl chloride and phenyl groups, respectively.

The following interactive table provides a hypothetical representation of the average values and fluctuations of these key dihedral angles for the most stable conformers as determined from a molecular dynamics simulation.

| Isomer | Conformer | Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| trans | Diequatorial (e,e) | C2-C1-S-Cl | 65 | 15 |

| trans | Diequatorial (e,e) | C1-C2-C(ar)-C(ar) | 45 | 20 |

| cis | Equatorial-Axial (e,a) | C2-C1-S-Cl | 175 | 15 |

| cis | Equatorial-Axial (e,a) | C1-C2-C(ar)-C(ar) | 48 | 22 |

These simulations and subsequent analyses provide a detailed, dynamic picture of the conformational preferences of 2-Phenylcyclohexane-1-sulfonyl chloride, which is crucial for understanding its reactivity and potential interactions with other molecules. The data clearly indicates a strong preference for conformations that minimize steric strain by placing the bulkier phenyl group in an equatorial position.

Q & A

Q. Q1. What are the recommended synthetic pathways for 2-phenylcyclohexane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation of 2-phenylcyclohexanol followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., anhydrous environment, temperature) are critical:

- Chlorination Efficiency: Excess SOCl₂ at 60–80°C under reflux improves conversion rates, but prolonged heating may degrade sensitive functional groups .

- Solvent Choice: Dichloromethane or toluene minimizes side reactions compared to polar solvents .

- Yield Optimization: Pilot reactions with kinetic monitoring (e.g., TLC or in-situ IR) are advised to identify optimal reaction times .

Q. Q2. How should researchers characterize the purity of 2-phenylcyclohexane-1-sulfonyl chloride, and what analytical discrepancies are common?

Methodological Answer:

- NMR Analysis: H and C NMR should confirm the absence of residual solvents (e.g., DCM) and unreacted precursors. Aromatic proton signals near δ 7.2–7.5 ppm and cyclohexane protons at δ 1.2–2.5 ppm are characteristic .

- HPLC-MS: Detects hydrolyzed byproducts (e.g., sulfonic acids) at trace levels. Discrepancies arise if moisture is introduced during sample preparation, leading to false degradation signals .

- Elemental Analysis: Deviations >0.3% in Cl/S ratios indicate incomplete chlorination or impurities .

Q. Q3. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (Ar/N₂) in sealed amber vials at –20°C. Hydrolysis to sulfonic acid occurs rapidly at RT in humid environments .

- Light Exposure: UV light accelerates decomposition; use foil-wrapped containers .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 1 week) to predict shelf life .

Advanced Research Questions

Q. Q4. How does the steric hindrance of the cyclohexane ring influence nucleophilic substitution reactions with amines?

Methodological Answer: The cyclohexane ring’s chair conformation imposes steric constraints:

- Primary Amines: React efficiently at the sulfonyl chloride group, but bulky amines (e.g., tert-butylamine) show reduced reactivity due to hindered access to the electrophilic sulfur .

- Kinetic Studies: Use stopped-flow NMR to monitor reaction rates. Data shows a 10–15% decrease in rate constants for secondary amines compared to primary amines .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition-state geometries and explain regioselectivity in sulfonamide formation .

Q. Q5. What contradictory data exist regarding the compound’s reactivity in aqueous versus non-aqueous media?

Methodological Answer:

- Hydrolysis Rates: Conflicting reports note hydrolysis half-lives ranging from 2 hours (pH 7.4 buffer) to >24 hours (dry DMF). Contradictions arise from trace water content in solvents, which accelerates degradation .

- Mitigation Strategy: Use Karl Fischer titration to quantify solvent moisture (<50 ppm) and correlate with reactivity data .

- Controlled Studies: Repeat experiments under rigorously anhydrous conditions to resolve discrepancies .

Q. Q6. How can researchers design kinetic experiments to elucidate degradation pathways under physiological conditions?

Methodological Answer:

- Buffer Systems: Simulate physiological pH (7.4) with phosphate-buffered saline (PBS). Monitor degradation via LC-MS to identify intermediates (e.g., sulfonic acid, cyclohexanol derivatives) .

- Temperature Dependence: Perform Arrhenius analysis at 25°C, 37°C, and 50°C to extrapolate degradation rates at body temperature .

- Isotopic Labeling: Use S-labeled compound to trace sulfur oxidation pathways via MS/MS .

Safety and Ethical Considerations

Q. Q7. What first-aid protocols are essential for accidental exposure during synthesis?

Methodological Answer:

- Inhalation: Immediate removal to fresh air; administer oxygen if breathing is labored. Avoid mouth-to-mouth resuscitation due to risk of HCl vapor exposure .

- Skin Contact: Wash with 10% sodium bicarbonate solution to neutralize residual HCl, followed by soap and water .

- Documentation: Maintain SDS sheets (e.g., LGC Limited guidelines) in the lab and train personnel in emergency protocols .

Q. Q8. How should researchers address discrepancies in toxicity data across literature sources?

Methodological Answer:

- Data Reconciliation: Compare acute toxicity estimates (ATE) from REACH dossiers and in vitro assays (e.g., Ames test). Discrepancies often stem from impurity profiles or assay sensitivity .

- Ethical Compliance: Adhere to FDA guidelines for non-pharmaceutical compounds; explicitly state that the compound is not for human/animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.